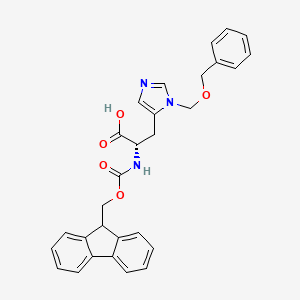

Fmoc-His(3-Bom)-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-30-18-32(21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBFCDKGOPEUOF-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCN2C=NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718553 | |

| Record name | 3-[(Benzyloxy)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84891-19-0 | |

| Record name | 3-[(Benzyloxy)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Guardian of Chirality: Unveiling the Critical Role of the 3-Bom Protecting Group in Fmoc-His-OH

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the incorporation of histidine represents a significant hurdle. The inherent reactivity of its imidazole side chain can lead to deleterious side reactions and a loss of stereochemical integrity through racemization. This in-depth technical guide elucidates the pivotal role of the 3-benzyloxymethyl (3-Bom) protecting group in Fmoc-His(3-Bom)-OH, a specialized amino acid derivative designed to overcome these challenges and ensure the synthesis of high-purity peptides.

The imidazole ring of histidine, a key player in the biological activity of many peptides and proteins, is a double-edged sword in chemical synthesis. Its nucleophilic nature can interfere with coupling reactions, and more critically, the π-nitrogen (N-3) can act as an intramolecular base, catalyzing the abstraction of the α-proton and leading to racemization. The 3-Bom group is strategically employed to shield this reactive site, thereby preserving the desired L-configuration of the histidine residue.

Minimizing Racemization: The Core Function of 3-Bom Protection

The primary role of the 3-Bom group is to prevent racemization of the histidine residue during its activation and coupling in Fmoc-based SPPS. By alkylating the π-nitrogen of the imidazole ring, the 3-Bom group effectively suppresses the intramolecular base catalysis that leads to the loss of chirality.[1] This protection is particularly crucial under the often basic conditions of peptide coupling and during prolonged activation times, which can exacerbate epimerization.[2][3]

Quantitative analysis of racemization levels highlights the superiority of π-nitrogen protection compared to the more traditional τ-nitrogen protection (e.g., with the trityl group). While direct comparative data for the 3-Bom group itself is limited, studies on structurally and functionally similar protecting groups like 3-tert-butoxymethyl (3-Bum) and p-methoxybenzyloxymethyl (MBom) provide compelling evidence of the efficacy of this strategy.

Quantitative Comparison of Histidine Protecting Groups in Racemization

| Histidine Derivative | Coupling Conditions | Racemization (% D-isomer) | Reference |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8% | [3] |

| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3% | [3] |

| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6% | [3] |

| Fmoc-His(MBom)-OH | Microwave heating at 80°C | 0.8% | [3] |

| Fmoc-His(Trt)-OH | Coupling at 50°C for 10 min | 6.8% | [4] |

| Fmoc-His(Boc)-OH | Coupling at 50°C for 10 min | 0.18% | [4] |

| Fmoc-His(Trt)-OH | Coupling at 90°C for 2 min | >16% | [4] |

| Fmoc-His(Boc)-OH | Coupling at 90°C for 2 min | 0.81% | [4] |

| Fmoc-His(3-Bum)-OH | Esterification to Sasrin™ resin | <0.5% | |

| Fmoc-His(1-Trt)-OH | Esterification to Sasrin™ resin | 10-15% |

Preventing Side Reactions

Beyond racemization, the unprotected imidazole side chain of histidine can lead to other undesirable side reactions during peptide synthesis. These include:

-

N-acylation: The nucleophilic imidazole ring can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides and reducing the yield of the target peptide.

-

Modification during cleavage: The reactive imidazole ring can be susceptible to modification by cations generated during the final cleavage of the peptide from the resin.

The 3-Bom group effectively masks the imidazole nitrogen, preventing these side reactions and contributing to a cleaner crude peptide product, which simplifies subsequent purification.[5]

Experimental Protocols

Synthesis of this compound

A general strategy for the synthesis of N-3 substituted histidine derivatives involves the initial protection of the α-amino and carboxyl groups, followed by the selective alkylation of the π-nitrogen.

Materials:

-

Nα-Fmoc-His-OH

-

Benzyl chloromethyl ether (Bom-Cl)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve Nα-Fmoc-His-OH in a mixture of anhydrous DCM and DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA to the solution to act as a base.

-

Slowly add a solution of benzyl chloromethyl ether (Bom-Cl) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for several hours and then warm to room temperature overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Cleavage of the 3-Bom Protecting Group and the Peptide from the Resin

The 3-Bom group is labile to strong acids and is typically removed during the final cleavage of the peptide from the solid support using a trifluoroacetic acid (TFA)-based cocktail. A critical consideration during the cleavage of Bom-protected peptides is the generation of formaldehyde, a highly reactive species that can lead to side product formation, such as the modification of the N-terminus or the side chains of lysine and tryptophan.[6] To mitigate this, scavengers with a high affinity for formaldehyde, such as methoxyamine, should be included in the cleavage cocktail.[7]

Materials:

-

Peptide-resin with 3-Bom protected histidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Methoxyamine hydrochloride (as a scavenger)

-

Cold diethyl ether

Procedure:

-

Swell the peptide-resin in DCM in a reaction vessel and then drain the solvent.

-

Prepare the cleavage cocktail. A typical cocktail consists of TFA/TIS/Water/Methoxyamine hydrochloride (e.g., 90:5:2.5:2.5, v/v/v/w).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

-

Filter the resin and collect the filtrate containing the deprotected peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail or TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key chemical structures and processes.

Caption: Chemical structures of this compound and Fmoc-His(Trt)-OH.

Caption: Mechanism of histidine racemization during peptide synthesis.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Conclusion

The 3-Bom protecting group plays an indispensable role in the successful incorporation of histidine into synthetic peptides using Fmoc chemistry. Its primary function is the robust suppression of racemization by protecting the π-nitrogen of the imidazole side chain. This, in conjunction with its ability to prevent other side reactions, leads to higher purity of the crude peptide product and simplifies the overall synthetic process. While the cleavage of the 3-Bom group requires careful consideration of scavenger use to mitigate formaldehyde-induced side products, the benefits of enhanced stereochemical purity and increased yield make this compound a valuable tool for researchers, scientists, and drug development professionals striving to synthesize complex and biologically active peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merel.si [merel.si]

- 5. chemimpex.com [chemimpex.com]

- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and application of Fmoc-His(3-Bum)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-His(3-Bom)-OH: Chemical Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-9-fluorenylmethoxycarbonyl-Nπ-(benzyloxymethyl)-L-histidine, commonly known as Fmoc-His(3-Bom)-OH. It details its chemical structure, physicochemical properties, and its critical role in solid-phase peptide synthesis (SPPS), particularly in the context of drug development and the synthesis of biologically active peptides.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the amino acid L-histidine, strategically modified with two key protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and the acid-labile benzyloxymethyl (Bom) group on the π-nitrogen (N-3) of the imidazole side chain. This protection scheme is crucial for preventing undesirable side reactions during peptide synthesis.

The IUPAC name for this compound is (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[1-(benzyloxymethyl)-1H-imidazol-4-yl]propanoic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₂₇N₃O₅ |

| Molecular Weight | 497.55 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 178-180 °C |

| Solubility | Soluble in DMF and DMSO |

| Storage Conditions | -20°C for long-term storage |

Role in Solid-Phase Peptide Synthesis (SPPS)

The unique structure of this compound offers significant advantages in Fmoc-based SPPS. The histidine residue is notoriously prone to racemization during the activation step of peptide coupling, a side reaction facilitated by the basicity of the unprotected imidazole ring. The Bom group on the π-nitrogen effectively mitigates this risk, ensuring the stereochemical integrity of the final peptide.

The Fmoc group provides temporary protection of the alpha-amino group and is readily removed with a mild base, typically a solution of piperidine in dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain. The Bom group, on the other hand, is stable to these basic conditions and is typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail.

Experimental Protocols

The following is a representative protocol for the manual solid-phase synthesis of a model tripeptide, Ala-His-Pro, using this compound. This protocol is adapted from established methods for similar derivatives and serves as a guide for researchers.

Materials and Reagents

-

Fmoc-Pro-Wang resin

-

This compound

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Synthesis Workflow

Detailed Procedure

-

Resin Swelling: Swell Fmoc-Pro-Wang resin (1.0 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (1.5 mmol, 3 eq.), HOBt (1.5 mmol, 3 eq.), and DIC (1.5 mmol, 3 eq.) in DMF (5 mL).

-

Pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Repeat Deprotection and Coupling for Fmoc-Ala-OH: Repeat steps 2-5 using Fmoc-Ala-OH.

-

Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Final Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL), and dry under vacuum.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail (10 mL) to the dried resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the molecular weight by mass spectrometry (MS).

Table 2: Expected Mass Spectrometry Data for Ala-His-Pro

| Peptide | Molecular Formula | Monoisotopic Mass (Da) |

| Ala-His-Pro | C₁₄H₂₁N₅O₄ | 323.16 |

Biological Significance and Applications in Drug Development

Histidine-rich peptides are known to play a crucial role in the cellular uptake and endosomal escape of therapeutic molecules. The imidazole side chain of histidine has a pKa of approximately 6.0, which allows it to act as a "proton sponge." Within the acidic environment of the endosome, the imidazole rings become protonated, leading to an influx of protons and counter-ions. This influx causes osmotic swelling and eventual rupture of the endosome, releasing the peptide and its cargo into the cytoplasm.

This mechanism is of significant interest in drug delivery for overcoming the challenge of endosomal entrapment of biologic drugs such as peptides, proteins, and nucleic acids. By incorporating His(3-Bom) into a peptide sequence, researchers can synthesize peptides with enhanced cell-penetrating and endosomal escape properties.

Signaling Pathway: Cytosolic Delivery and Activation of a Kinase Cascade

The successful delivery of a bioactive peptide to the cytosol can initiate a variety of signaling pathways. For instance, a delivered peptide could act as an inhibitor or activator of a specific kinase, triggering a downstream signaling cascade. The following diagram illustrates a generalized pathway where a histidine-rich, cell-penetrating peptide (CPP) facilitates the endosomal escape of a therapeutic peptide, which then activates a cytosolic kinase pathway.

Conclusion

This compound is a valuable building block for the synthesis of complex peptides, offering a robust solution to the challenge of histidine racemization. Its application extends to the design of sophisticated drug delivery systems that leverage the unique properties of histidine-rich peptides for enhanced cellular uptake and endosomal escape. A thorough understanding of its chemical properties and a well-defined synthesis strategy are essential for its successful implementation in research and drug development.

A Technical Guide to Fmoc-His(3-Bom)-OH: Properties, Synthesis Protocols, and Applications

For researchers and professionals in the field of drug development and peptide chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of complex peptides. Fmoc-His(3-Bom)-OH, a protected derivative of L-histidine, offers a strategic advantage in solid-phase peptide synthesis (SPPS) by minimizing racemization, a common challenge associated with this particular amino acid. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its applications in research and drug development.

Core Properties of this compound

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and a benzyloxymethyl (Bom) group protecting the imidazole side chain at the π (3) position. This specific protection scheme is crucial for its utility in peptide synthesis.

| Property | Value |

| CAS Number | 84891-19-0[1][2][3] |

| Molecular Formula | C₂₉H₂₇N₃O₅[1][3][4] |

| Molecular Weight | 497.54 g/mol [5] (also reported as 497.55 g/mol [1][2][4] and 497.56 g/mol [6]) |

| Appearance | White to off-white powder[6] |

| Purity | ≥99% (HPLC)[3] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid[4] |

| Alternate Names | Nα-Fmoc-π-Bom-L-histidine, Fmoc-N-p-benzyloxymethyl-L-histidine[3] |

The Challenge of Histidine in Peptide Synthesis and the Role of the 3-Bom Group

The synthesis of peptides containing histidine is complicated by the nucleophilic nature of the imidazole side chain, which can lead to side reactions. A significant issue is the risk of racemization at the α-carbon during the activation and coupling steps. The π-nitrogen of the imidazole ring can act as an intramolecular base, facilitating the abstraction of the α-proton and leading to a loss of stereochemical integrity.

The use of a protecting group on the imidazole side chain is essential to prevent these side reactions. While various protecting groups exist, the 3-Bom group on this compound is particularly effective at suppressing racemization. By protecting the π-nitrogen, it reduces the propensity for the imidazole ring to promote deprotonation of the α-hydrogen.

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS) using this compound

The incorporation of this compound into a peptide sequence generally follows the standard Fmoc-SPPS workflow. The following is a detailed methodology for its use.

Resin Preparation and Swelling

-

Resin Selection : The choice of resin depends on the desired C-terminal functionality of the peptide. Rink amide resin is commonly used for peptide amides, while Wang or 2-chlorotrityl chloride resins are suitable for peptides with a C-terminal carboxylic acid.

-

Procedure :

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), at approximately 10 mL per gram of resin.

-

Allow the resin to swell for at least 30 minutes to 2 hours at room temperature with gentle agitation to ensure uniform swelling.

-

Drain the solvent from the reaction vessel.

-

Fmoc Deprotection

-

Reagent : A 20% (v/v) solution of piperidine in DMF is the standard reagent for the removal of the Fmoc protecting group.[7]

-

Procedure :

-

Add the 20% piperidine/DMF solution to the swollen resin.

-

Agitate the mixture for an initial 3-5 minutes, then drain.[1][4]

-

Add a fresh portion of the 20% piperidine/DMF solution and continue agitation for another 15-20 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling of this compound

To minimize the risk of racemization, careful selection of coupling reagents and conditions is critical.

-

Reagents :

-

This compound (3-5 equivalents)

-

Coupling reagent such as HBTU (3-5 equivalents) or HATU (2.9-4.5 equivalents)

-

A hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents)

-

-

Procedure :

-

In a separate vial, dissolve the this compound and the coupling reagent in DMF.

-

Add the hindered base (DIPEA) to the amino acid solution and mix well.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitor the progress of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

-

Cleavage and Deprotection of the Final Peptide

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the Bom group from histidine.

-

Cleavage Cocktail : A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.[7]

-

Side Product Formation and Scavenging : The cleavage of the Bom protecting group can generate formaldehyde.[8] This can lead to the formation of adducts, particularly with N-terminal cysteine residues, forming a thiazolidine ring.[8] To prevent this, a formaldehyde scavenger should be included in the cleavage cocktail.[8]

-

Recommended Scavengers : Methoxyamine, cysteine hydrochloride, or resorcinol can be effective scavengers.[8]

-

-

Procedure :

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin.

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Key Relationships

To further clarify the processes involved, the following diagrams illustrate the SPPS workflow and the logical relationship in selecting a histidine derivative.

Applications in Research and Drug Development

This compound is a valuable reagent for the synthesis of histidine-containing peptides, which are crucial for a variety of biological functions and have significant therapeutic potential.[6] Its ability to facilitate the formation of peptide bonds while preserving the stereochemical integrity of the histidine residue allows for the efficient production of high-purity peptides. Researchers in pharmaceuticals and biotechnology utilize this compound to create novel drug candidates, diagnostic tools, and therapeutic agents, thereby advancing the development of new treatments for a range of diseases.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and application of Fmoc-His(3-Bum)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of π-Protected Histidine: A Technical Guide to Fmoc-His(3-Bom)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development and complex peptide synthesis, the incorporation of histidine residues presents a persistent challenge. The inherent properties of the imidazole side chain render it susceptible to racemization during activation and coupling, a critical flaw that can compromise the biological activity and therapeutic efficacy of the final peptide. This technical guide provides an in-depth analysis of Fmoc-His(3-Bom)-OH, a key building block in modern peptide synthesis, and elucidates its advantages in mitigating racemization and ensuring the stereochemical integrity of synthetic peptides.

The Challenge of Histidine Racemization

During solid-phase peptide synthesis (SPPS), the activation of the carboxylic acid of an amino acid is a prerequisite for amide bond formation. In the case of histidine, the unprotected π-nitrogen (N-3) of the imidazole ring can act as an internal base, facilitating the abstraction of the α-proton. This leads to the formation of a planar enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, a process known as racemization or epimerization. The presence of the D-isomer as an impurity can be difficult to remove and can have profound, often detrimental, effects on the peptide's structure and function.

The most common strategy to circumvent this is the use of a protecting group on the imidazole side chain. However, the position of this protection is paramount. Traditional protecting groups, such as the trityl (Trt) group, are typically attached to the τ-nitrogen (N-1), which offers steric hindrance but does not effectively suppress the catalytic activity of the neighboring π-nitrogen in promoting racemization.

This compound: A Solution to Racemization

This compound addresses this challenge by incorporating a benzyloxymethyl (Bom) protecting group on the π-nitrogen of the imidazole ring.[1] This strategic placement effectively neutralizes the basicity of the π-nitrogen, thereby significantly suppressing the propensity for α-proton abstraction and subsequent racemization.[2] The Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino terminus provides the necessary temporary protection for stepwise peptide chain elongation in standard Fmoc-based SPPS.[1]

Comparative Performance: The Advantage of π-Protection

While direct, side-by-side quantitative data for this compound versus other protected histidines under identical conditions is not extensively published, compelling evidence from closely related π-protected analogues, such as Fmoc-His(3-Bum)-OH and Fmoc-His(MBom)-OH, demonstrates the clear superiority of this protection strategy in minimizing racemization.

| Histidine Derivative | Protection Position | Coupling Conditions | % D-Isomer (Racemization) | Reference |

| Fmoc-His(1-Trt)-OH | τ-Nitrogen (N-1) | TBTU/DIPEA | 3.9% (of L-isomer) | |

| Fmoc-His(3-Bum)-OH | π-Nitrogen (N-3) | TBTU/DIPEA | Not detected | |

| Fmoc-His(Trt)-OH | τ-Nitrogen (N-1) | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [2] |

| Fmoc-His(MBom)-OH | π-Nitrogen (N-3) | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | [2] |

| Fmoc-His(Trt)-OH | Microwave (80°C) | 16.6% | [2] | |

| Fmoc-His(MBom)-OH | Microwave (80°C) | 0.8% | [2] |

Table 1: Comparison of racemization levels of τ-protected vs. π-protected histidine derivatives. Data for Fmoc-His(3-Bum)-OH and Fmoc-His(MBom)-OH are presented as proxies for the performance of this compound.

The data clearly indicates that protection at the π-nitrogen dramatically reduces racemization, even under forcing conditions such as elevated temperatures often employed in microwave-assisted peptide synthesis.[2] This makes this compound and similar derivatives the preferred choice for the synthesis of high-purity, stereochemically defined peptides, particularly for therapeutic applications where batch-to-batch consistency and a clean impurity profile are critical.

Experimental Protocols

The successful incorporation of this compound into a peptide sequence relies on optimized protocols for coupling and deprotection.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

Coupling Protocol for this compound

-

Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin substitution) and a coupling reagent in DMF. Commonly used coupling reagents include:

-

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure®.

-

Uronium/Aminium Salts: HBTU, HCTU, or HATU, typically used with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

-

-

Coupling Reaction: Add the activated this compound solution to the resin. The reaction is typically agitated at room temperature for 1-2 hours or until a completion test (e.g., Kaiser test) is negative.

-

Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and by-products.

Cleavage and Deprotection of the Bom Group

The Bom group is stable to the mildly basic conditions used for Fmoc deprotection but is cleaved by strong acids.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as usual.

-

Resin Washing and Drying: Thoroughly wash the peptide-resin with DMF, followed by a solvent like dichloromethane (DCM), and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and other side-chain protecting groups. A common cocktail is:

-

Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap the reactive cations generated during deprotection.

-

-

Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide from the filtrate using cold diethyl ether. The peptide is then collected by centrifugation, washed with ether, and dried. Final purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in the Synthesis of Bioactive Peptides

The use of this compound is particularly advantageous in the synthesis of bioactive peptides where histidine plays a crucial role in their function. Two such examples are Angiotensin II and Luteinizing Hormone-Releasing Hormone (LHRH).

Angiotensin II Signaling Pathway

Angiotensin II is an octapeptide hormone that is a key regulator of blood pressure. Its synthesis with high stereochemical purity is essential for accurate biological studies.

Luteinizing Hormone-Releasing Hormone (LHRH) Signaling Pathway

LHRH, a decapeptide, is a critical hormone in the reproductive system. Its therapeutic analogues are used in the treatment of various diseases.

Conclusion

The selection of an appropriate protecting group strategy for histidine is a critical determinant of success in peptide synthesis. This compound, with its π-nitrogen protection, offers a robust and reliable solution to the persistent problem of racemization. By significantly reducing the formation of diastereomeric impurities, its use leads to higher purity of the crude peptide, simplifies downstream purification processes, and ultimately ensures the synthesis of stereochemically defined peptides with predictable and reproducible biological activity. For researchers and drug development professionals engaged in the synthesis of complex or therapeutic peptides, the adoption of this compound and other π-protected histidine derivatives is a strategic imperative for achieving the highest standards of quality and efficacy.

References

The Mechanism of Benzyloxymethyl (Bom) Protection for Histidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the unique chemical properties of the amino acid histidine present considerable challenges. Its imidazole side chain is susceptible to side-chain acylation and, most notably, prone to racemization during the activation step of peptide coupling. The benzyloxymethyl (Bom) group is a highly effective protecting group for the histidine side chain, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. It is attached to the π-nitrogen (N-π) of the imidazole ring, sterically hindering the nitrogen's participation in undesirable side reactions and effectively suppressing racemization. This guide provides a comprehensive overview of the mechanism of Bom protection, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the key chemical processes.

Core Mechanism of Bom Protection

The primary role of the Bom group is to prevent the imidazole ring from acting as an intramolecular base, which is the root cause of histidine racemization during peptide synthesis.[1] The lone pair of electrons on the unprotected π-nitrogen of the imidazole ring can abstract the α-proton of the activated histidine, leading to the formation of a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-histidine enantiomers in the final peptide.

The Bom group, by covalently bonding to the π-nitrogen, effectively removes the basic site responsible for this proton abstraction.[1][2] This ensures the stereochemical integrity of the histidine residue throughout the synthesis.

Data Presentation

Table 1: Comparative Racemization of Histidine Derivatives

While direct quantitative data for the racemization of Boc-His(Bom)-OH is not extensively tabulated in comparative studies, its effectiveness is widely acknowledged to be very high.[1][2] The following table provides data on related Fmoc-protected histidine derivatives, illustrating the significant impact of imidazole ring protection on minimizing D-isomer formation. The low racemization observed with imidazole-protected derivatives like Fmoc-His(Boc)-OH is indicative of the efficacy of protecting the π-nitrogen, a principle that underlies the utility of the Bom group in Boc-SPPS.

| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |

| Fmoc-His(Trt)-OH | 50 °C, 10 min | >16% |

| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.81% |

| Fmoc-His(π-Mbom)-OH | 50 °C, 10 min | Similar to Fmoc-His(Boc)-OH |

Data adapted from a study on Liraglutide synthesis.[3]

Table 2: Yields of Related Histidine Protection and Deprotection Steps

The following yields are for related processes and provide an indication of the efficiency of reactions involving protected histidine derivatives.

| Reaction | Yield (%) |

| Synthesis of N-tert-butyloxycarbonyl (Boc)-protected histidine methyl ester | 69%[4] |

| Synthesis of N-Boc-N'-Trityl (Trt)-L-histidine methyl ester | 97%[4] |

| Deprotection of a Boc-derivative of a histidine adduct with TFA in DCM | 16%[4] |

Experimental Protocols

Protocol 1: Synthesis of Nα-Boc-Nπ-benzyloxymethyl-L-histidine (Boc-His(Bom)-OH)

This protocol is adapted from patent literature describing the synthesis of Boc-His(Bom)-OH.[5]

Materials:

-

Nα-Boc-L-histidine methyl ester

-

Benzyl chloromethyl ether

-

Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

-

1M Sodium hydroxide (NaOH)

-

1M Hydrochloric acid (HCl)

Procedure:

-

Protection of the Imidazole Nitrogen:

-

Dissolve Nα-Boc-L-histidine methyl ester (1 equivalent) in ethyl acetate.

-

Add diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Cool the solution to 0°C and slowly add benzyl chloromethyl ether (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the organic layer with 5% NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Nα-Boc-Nπ-benzyloxymethyl-L-histidine methyl ester.

-

-

Saponification of the Methyl Ester:

-

Dissolve the crude methyl ester in methanol.

-

Add 1M NaOH (1.1 equivalents) and stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 4-5 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-His(Bom)-OH. The product can be further purified by column chromatography if necessary.

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-His(Bom)-OH

This protocol outlines a standard manual Boc-SPPS cycle for incorporating a Boc-His(Bom)-OH residue.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-His(Bom)-OH

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

1-Hydroxybenzotriazole (HOBt) (if using DIC)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 1 minute.

-

Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.

-

Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIPEA in DCM (2x for 2 minutes each).

-

Wash the resin with DCM (5x).

-

-

Coupling of Boc-His(Bom)-OH:

-

In a separate vessel, dissolve Boc-His(Bom)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using a Kaiser test (should be negative).

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.

Protocol 3: HF Cleavage and Deprotection of a His(Bom)-Containing Peptide

This protocol describes the final cleavage of the peptide from the resin and removal of the Bom and other acid-labile protecting groups using anhydrous hydrogen fluoride (HF). WARNING: HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel.

Materials:

-

Dried peptide-resin

-

Anhydrous hydrogen fluoride (HF)

-

Scavenger cocktail (e.g., anisole, p-cresol, p-thiocresol, dimethyl sulfide (DMS)). A common mixture is HF:DMS:p-cresol (90:5:5 v/v).

-

Teflon-coated stirring bar

-

HF cleavage apparatus

-

Cold diethyl ether

Procedure:

-

Preparation:

-

Place the dried peptide-resin and a Teflon-coated stirring bar into the HF reaction vessel.

-

Add the scavenger mixture to the vessel. For peptides containing Cys, a scavenger like p-thiocresol is crucial. The scavengers are necessary to trap the benzyl and methyl carbocations generated during the cleavage of the Bom group, preventing side reactions.[6]

-

-

HF Cleavage:

-

Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.

-

Distill the required volume of anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1 hour.

-

-

HF Removal:

-

Remove the HF by evaporation under a stream of nitrogen gas.

-

-

Peptide Precipitation and Washing:

-

Once the HF is removed, wash the remaining resin and peptide mixture with a small amount of TFA.

-

Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by filtration or centrifugation.

-

Wash the crude peptide several times with cold diethyl ether to remove the scavengers and other small molecule byproducts.

-

-

Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Mandatory Visualization

Caption: Mechanism of histidine racemization during peptide synthesis.

Caption: Workflow for the use of Bom-protected histidine in SPPS.

Caption: Logical relationship of Bom protection in mitigating synthesis risks.

References

- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 2. peptide.com [peptide.com]

- 3. Bot Verification [merel.si]

- 4. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0061933A2 - Histidine protection - Google Patents [patents.google.com]

- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]

A Technical Guide to Fmoc-His(3-Bom)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features and applications of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid, commonly known as Fmoc-His(3-Bom)-OH, a crucial reagent in solid-phase peptide synthesis (SPPS). Histidine's unique imidazole side chain presents challenges in peptide synthesis, most notably a high propensity for racemization. The strategic use of protecting groups on both the α-amino group and the imidazole side chain is paramount for synthesizing high-purity peptides. This guide details the advantages of the 3-Bom protecting group, provides quantitative data on its performance, and outlines detailed experimental protocols for its use.

Core Features of this compound

This compound is a derivative of L-histidine meticulously designed for Fmoc-based solid-phase peptide synthesis.[1] Its structure incorporates two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the acid-labile benzyloxymethyl (Bom) group on the π-nitrogen (N-3) of the imidazole ring.[1] This strategic protection scheme offers significant advantages in peptide synthesis.

The primary role of the Bom group is to mitigate racemization of the histidine residue during the activation and coupling steps.[1][2] The unprotected imidazole ring of histidine can act as an intramolecular base, facilitating the abstraction of the α-proton and leading to a loss of stereochemical integrity.[3] By protecting the π-nitrogen, the Bom group effectively suppresses this side reaction.[1]

The Bom group is stable under the standard basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF), ensuring its integrity throughout the iterative cycles of peptide chain elongation.[1] It is, however, readily cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the resin.[1] This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS.

Quantitative Data and Comparative Analysis

The selection of a side-chain protecting group for histidine significantly impacts the purity and yield of the final peptide. The following tables summarize available quantitative data comparing this compound and related derivatives.

| Parameter | This compound | Fmoc-His(1-Trt)-OH | Reference |

| Molecular Weight | 497.55 g/mol | 619.73 g/mol | [1] |

| Purity (HPLC) | ≥ 99% | Typically >99% | [2][4] |

| Appearance | White powder | White to off-white powder | [4] |

| Storage Conditions | 0-8 °C | Room Temperature | [4] |

| Coupling Condition | Derivative | Racemization (%) | Reference |

| TBTU/DIPEA | Fmoc-His(3-Bum)-OH* | Not detected | |

| TBTU/DIPEA | Fmoc-D-His(1-Trt)-OH | 3.9% (epimer) | |

| HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | Fmoc-His(MBom)-OH | 0.3% | [2] |

| HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | Fmoc-His(Trt)-OH | 7.8% | [2] |

| Microwave (80°C) | Fmoc-His(MBom)-OH | 0.8% | [2] |

| Microwave (80°C) | Fmoc-His(Trt)-OH | 16.6% | [2] |

*Fmoc-His(3-Bum)-OH is structurally very similar to this compound and serves as a good proxy for performance. **Fmoc-His(MBom)-OH is another π-nitrogen protected derivative, demonstrating the effectiveness of this protection strategy.[2]

Experimental Protocols

Coupling of this compound in SPPS

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

This compound

-

Peptide-resin with a free N-terminus

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solid-phase synthesis vessel

-

Shaker or agitator

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes with agitation.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 2.9-4.5 equivalents) in DMF.[5]

-

Add a hindered base such as DIPEA (6-10 equivalents) to the amino acid solution and mix.[5]

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.[5]

-

Monitor the coupling reaction for completion (e.g., using a Kaiser test which should be negative).

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Cleavage of the Bom Protecting Group and from Resin

The Bom group is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail.

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane - TIS)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Wash the fully synthesized peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage:

-

Prepare a cleavage cocktail, for example, TFA/water/TIS (95:2.5:2.5).

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Key Processes

To further elucidate the role and application of this compound in SPPS, the following diagrams illustrate the chemical structure and the synthesis workflow.

A conceptual diagram of the this compound structure.

References

A Guide to Protected Amino Acids in Peptide Chemistry for Researchers and Drug Development Professionals

Introduction to Protected Amino Acids in Peptide Chemistry: An In-depth Technical Guide

In the intricate field of peptide chemistry, the synthesis of peptides with defined sequences and high purity is paramount for research, diagnostics, and therapeutic applications. The strategic use of protecting groups for the reactive functional groups of amino acids is the cornerstone of modern peptide synthesis. This technical guide provides a comprehensive overview of the principles, strategies, and experimental methodologies associated with protected amino acids, tailored for researchers, scientists, and drug development professionals.

The Core Principle: Orthogonal Protection

Successful peptide synthesis hinges on the principle of orthogonal protection . This strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise and controlled assembly of the peptide chain.[1] This prevents unwanted side reactions and the formation of byproducts, ensuring the fidelity of the final peptide sequence.[2]

A typical peptide synthesis strategy involves three classes of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.

-

Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.

-

Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications, such as cyclization or branching, and can be removed without affecting the other protecting groups.[1]

Major Strategies in Solid-Phase Peptide Synthesis (SPPS)

Two primary strategies have dominated the landscape of solid-phase peptide synthesis (SPPS): the Fmoc/tBu and the Boc/Bzl approaches. The choice between these strategies depends on the specific peptide sequence, its length, and the presence of sensitive residues.

Fmoc/tBu Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used method in modern peptide synthesis. It is characterized by its mild deprotection conditions.[3]

-

Nα-Protection: The base-labile Fmoc group.

-

Side-Chain Protection: Acid-labile groups such as tert-butyl (tBu), trityl (Trt), and tert-butoxycarbonyl (Boc).[4]

-

Final Cleavage: Strong acid, typically trifluoroacetic acid (TFA).[5]

The key advantage of the Fmoc/tBu strategy is its orthogonality, where the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups.[5]

Boc/Bzl Strategy

The tert-butoxycarbonyl (Boc)/benzyl (Bzl) strategy is an older, yet still valuable, approach that relies on graded acid lability.

-

Nα-Protection: The acid-labile Boc group.[6]

-

Side-Chain Protection: Benzyl (Bzl)-based protecting groups, which are also acid-labile but require stronger acidic conditions for removal.[6]

-

Final Cleavage: Very strong acids, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[7]

This strategy is often favored for the synthesis of long or hydrophobic peptides where aggregation can be a problem.[7]

Key Protecting Groups and Their Properties

The selection of appropriate protecting groups is critical for the success of peptide synthesis. The following tables summarize the properties of common Nα-amino and side-chain protecting groups.

Table 1: Common Nα-Amino Protecting Groups

| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Stability |

| 9-Fluorenylmethyloxycarbonyl | Fmoc |

| 20-50% piperidine in DMF | Stable to acids |

| tert-Butoxycarbonyl | Boc |

| 25-50% TFA in DCM | Stable to bases |

| Benzyloxycarbonyl | Z or Cbz |

| Catalytic hydrogenation (H₂/Pd), strong acids (HBr/AcOH) | Stable to mild acids and bases |

Table 2: Common Side-Chain Protecting Groups for Fmoc/tBu Strategy

| Amino Acid | Side-Chain Functionality | Protecting Group | Abbreviation | Deprotection Conditions |

| Arginine (Arg) | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA |

| Aspartic Acid (Asp) | Carboxylic Acid | tert-Butyl ester | OtBu | TFA |

| Cysteine (Cys) | Thiol | Trityl | Trt | TFA |

| Glutamic Acid (Glu) | Carboxylic Acid | tert-Butyl ester | OtBu | TFA |

| Histidine (His) | Imidazole | Trityl | Trt | TFA |

| Lysine (Lys) | Amine | tert-Butoxycarbonyl | Boc | TFA |

| Serine (Ser) | Hydroxyl | tert-Butyl | tBu | TFA |

| Threonine (Thr) | Hydroxyl | tert-Butyl | tBu | TFA |

| Tryptophan (Trp) | Indole | tert-Butoxycarbonyl | Boc | TFA |

| Tyrosine (Tyr) | Phenol | tert-Butyl | tBu | TFA |

Table 3: Common Side-Chain Protecting Groups for Boc/Bzl Strategy

| Amino Acid | Side-Chain Functionality | Protecting Group | Abbreviation | Deprotection Conditions |

| Arginine (Arg) | Guanidinium | Tosyl | Tos | HF |

| Aspartic Acid (Asp) | Carboxylic Acid | Benzyl ester | OBzl | HF |

| Cysteine (Cys) | Thiol | 4-Methylbenzyl | Meb | HF |

| Glutamic Acid (Glu) | Carboxylic Acid | Benzyl ester | OBzl | HF |

| Histidine (His) | Imidazole | Benzyloxymethyl | Bom | HF |

| Lysine (Lys) | Amine | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | HF |

| Serine (Ser) | Hydroxyl | Benzyl | Bzl | HF |

| Threonine (Thr) | Hydroxyl | Benzyl | Bzl | HF |

| Tyrosine (Tyr) | Phenol | 2-Bromobenzyloxycarbonyl | 2-Br-Z | HF |

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible peptide synthesis. The following sections provide methodologies for key steps in both Fmoc and Boc strategies.

Protocol 1: Fmoc-SPPS Cycle

This protocol outlines the manual steps for a single amino acid coupling cycle using Fmoc chemistry.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.[8]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

-

Washing: Wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

Protocol 2: Boc-SPPS Cycle

This protocol details the manual steps for a single amino acid coupling cycle using Boc chemistry.

-

Resin Swelling: Swell the resin (e.g., Merrifield resin for C-terminal acids) in DCM for at least 30 minutes.[9]

-

Boc Deprotection:

-

Neutralization:

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with a coupling agent like HBTU (3 equivalents) in DMF/DCM.

-

Add the activated amino acid solution to the resin.

-

Add DIEA (6 equivalents) to the reaction mixture.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Protocol 3: Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The composition of the cleavage cocktail depends on the peptide sequence and the protecting groups used.

Fmoc/tBu Strategy Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Water: 5%

-

Phenol: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%[9]

Procedure:

-

Wash the dried peptide-resin with DCM.

-

Add the cleavage cocktail to the resin (10 mL per gram of resin).

-

Incubate the mixture at room temperature for 2-4 hours with occasional swirling.[12]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers.

-

Dry the peptide under vacuum.

Boc/Bzl Strategy Cleavage (HF Cleavage):

Caution: Hydrofluoric acid is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add a scavenger such as anisole.

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Condense liquid HF into the reaction vessel.

-

Stir the mixture at 0°C for 1 hour.[10]

-

Remove the HF by vacuum.

-

Wash the resin and peptide with cold diethyl ether.

-

Extract the peptide from the resin with an appropriate solvent (e.g., aqueous acetic acid).

-

Lyophilize the peptide solution to obtain the crude product.

Visualizing Peptide Chemistry Workflows

Diagrams are invaluable for understanding the complex workflows in peptide synthesis.

Caption: General structure of a protected amino acid.

Caption: The iterative cycle of solid-phase peptide synthesis.

Caption: Orthogonality of Fmoc/tBu and Boc/Bzl strategies.

Conclusion

The judicious use of protecting groups is fundamental to the successful chemical synthesis of peptides. A thorough understanding of the principles of orthogonal protection, the nuances of the major synthetic strategies, and the specifics of experimental protocols is essential for any researcher or professional in the field of peptide chemistry and drug development. This guide provides a solid foundation for navigating the complexities of protected amino acids and their application in the synthesis of peptides for a wide range of scientific endeavors.

References

- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Fmoc-His(3-Bom)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Fmoc-His(3-Bom)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of experimental outcomes. This document details the chemical and physical properties, hazard identification, safe handling procedures, and emergency responses related to this compound.

Chemical and Physical Properties

This compound, with the full chemical name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid, is a white powder.[1] Its primary application is in peptide synthesis, where the Fmoc protecting group allows for selective deprotection during the elongation of peptide chains.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 84891-19-0 | [1][2][3] |

| Molecular Formula | C₂₉H₂₇N₃O₅ | [1][2][3] |

| Molecular Weight | 497.56 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% (HPLC) | [1][2] |

| Storage Conditions | Store at 0-8 °C | [1] |

Hazard Identification and Safety Precautions

Table 2: GHS Hazard Information (General for Fmoc-Amino Acids)

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Specific target organ toxicity — Single exposure | May cause respiratory irritation. |

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.

Handling and Storage

Proper handling and storage are critical to maintain the chemical's integrity and prevent accidents.

-

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place. The recommended storage temperature is between 0-8 °C.[1]

-

First-Aid Measures

In the event of exposure, immediate action is crucial.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and minimize environmental contamination.

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent the powder from spreading or entering drains.

-

Clean-up: Carefully sweep or scoop up the spilled material into a labeled, sealed container for disposal. Avoid generating dust.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

Experimental Protocols: Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Fmoc-based solid-phase peptide synthesis. The Bom (benzyloxymethyl) group protects the imidazole side chain of histidine to prevent side reactions during peptide coupling. The following is a generalized workflow for the incorporation of this compound into a peptide chain.

Disposal Considerations

All waste materials, including empty containers, contaminated PPE, and spilled substances, should be treated as hazardous chemical waste. Dispose of in accordance with federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

References

Methodological & Application

Standard Protocol for Coupling Fmoc-His(3-Bom)-OH in Solid-Phase Peptide Synthesis (SPPS)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of histidine residues into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to the high risk of racemization. The imidazole side chain of histidine can act as an intramolecular base, promoting the abstraction of the α-proton of the activated amino acid and leading to a loss of stereochemical integrity. The choice of protecting group for the imidazole nitrogen is critical to mitigating this side reaction.

Fmoc-His(3-Bom)-OH, where the π-nitrogen (N-3) of the imidazole ring is protected by a benzyloxymethyl (Bom) group, offers a robust solution to this problem. Protection at the π-nitrogen effectively suppresses racemization, ensuring high chiral purity of the final peptide.[1] This document provides a detailed protocol for the efficient and safe incorporation of this compound in Fmoc-based SPPS.

Key Advantages of this compound

-

Suppression of Racemization: Protection at the π-nitrogen (N-3) is a well-established strategy to prevent the imidazole ring from catalyzing the epimerization of the α-carbon during activation and coupling.[2]

-

Compatibility with Fmoc-SPPS: The Bom group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF).[3]

Experimental Protocols

This section outlines the standard procedures for the manual coupling of this compound. Protocols can be adapted for automated peptide synthesizers.

Protocol 1: Standard SPPS Cycle

This protocol describes the general steps for one cycle of amino acid addition in SPPS.

-

Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to cover the resin (approx. 10 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes to 1 hour with gentle agitation.[4]

-

Drain the DMF.

-

-

Fmoc-Deprotection:

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for an initial 3 minutes, then drain.[4]

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and its adducts.[5]

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

-

-

Amino Acid Coupling (Refer to Protocol 2 for this compound)

-

Washing:

-

After the coupling reaction is complete, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[4]

-

Protocol 2: Recommended Coupling Procedure for this compound

This protocol is optimized for the efficient and low-racemization coupling of this compound using TBTU/DIPEA activation.

-

Reagent Preparation (Activation Mixture):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and TBTU (2.9 equivalents) in DMF.

-

In a separate vial, prepare the activator base, N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

-

-

Coupling Reaction:

-

Add the dissolved this compound/TBTU solution to the deprotected peptide-resin.

-

Immediately add the DIPEA solution to the reaction vessel.

-

Agitate the mixture at room temperature for 1 to 1.5 hours.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

-

If the test is positive (blue/purple beads), the coupling step can be repeated with fresh reagents for another hour.

-

Protocol 3: Cleavage and Deprotection

The Bom group is labile to strong acids like HF, but for standard Fmoc/tBu-based SPPS, a TFA "cleavage cocktail" is used. Cleavage of the Bom group can release formaldehyde, which can lead to side reactions. The addition of a scavenger like methoxyamine is recommended to trap the formaldehyde.[6]

-

Resin Preparation:

-

After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and then Methanol.

-

Dry the resin under vacuum for at least 2 hours.[4]

-

-

Cleavage:

-

Prepare a cleavage cocktail. For peptides containing this compound, the following cocktail is recommended:

-

Cocktail A: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water / Methoxyamine HCl (92.5:2.5:2.5:2.5, v/v/v/w).

-

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[5]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether (10-fold excess).

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Presentation

Quantitative data from studies on the closely related Fmoc-His(3-Bum)-OH derivative provides strong evidence for the low racemization expected when using this compound.

Table 1: Racemization of Histidine Derivatives During Coupling to Proline Resin

| Histidine Derivative | Coupling Reagent | % D-His Epimer Detected |

|---|---|---|

| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | <0.3% |

| Fmoc-His(1-Trt)-OH | TBTU/DIPEA | 3.9% |

Data adapted from Mergler et al., J. Peptide Sci. 7: 502–510 (2001). The data for Fmoc-His(3-Bum)-OH serves as a reliable proxy for the expected performance of this compound due to the similar N-3 alkyl-type protection.[2]

Table 2: Recommended Reagent Quantities for this compound Coupling

| Reagent | Equivalents (relative to resin functionalization) |

|---|---|

| This compound | 3.0 |

| TBTU | 2.9 |

| DIPEA | 6.0 |

Visualizations

Experimental Workflow

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Logical Relationship: Racemization Prevention

Caption: Mechanism of racemization suppression by the 3-Bom protecting group.

References

Application Notes and Protocols for the Recommended Activation of Fmoc-His(3-Bom)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of histidine residues into synthetic peptides is a critical yet challenging aspect of solid-phase peptide synthesis (SPPS). The primary difficulty arises from the propensity of histidine to undergo racemization (epimerization) during the activation of its carboxyl group for coupling. This side reaction, which can significantly compromise the biological activity and purity of the final peptide, is catalyzed by the nucleophilic π-nitrogen (N-3) of the imidazole side chain.

The use of Fmoc-His(3-Bom)-OH, where the π-nitrogen is protected by a benzyloxymethyl (Bom) group, is a highly effective strategy to mitigate this risk. The Bom group sterically and electronically shields the π-nitrogen, preventing it from participating in the abstraction of the α-proton, which is the key step in the racemization pathway. These application notes provide a comprehensive guide to the recommended activation methods for this compound, supported by comparative data and detailed experimental protocols to ensure high coupling efficiency while preserving stereochemical integrity.

Data Presentation: Comparative Analysis of Activation Methods

The choice of coupling reagent and conditions is paramount for minimizing racemization during the incorporation of histidine. The following tables summarize quantitative data on the extent of racemization observed with different histidine derivatives and activation methods. While direct comparative data for this compound is limited, the data for structurally analogous π-protected derivatives such as Fmoc-His(MBom)-OH and Fmoc-His(3-Bum)-OH serve as excellent proxies and highlight the superior performance of π-protection.

Table 1: Comparison of Racemization Levels for π-Protected vs. τ-Protected Histidine Derivatives

| Histidine Derivative | Protection Position | Activation Method | D-Isomer Formation (%) | Reference |

| Fmoc-His(MBom)-OH | π-Nitrogen | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3 | [1] |

| Fmoc-His(Trt)-OH | τ-Nitrogen | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8 | [1] |

| Fmoc-His(MBom)-OH | π-Nitrogen | Microwave (80°C) | 0.8 | [2] |

| Fmoc-His(Trt)-OH | τ-Nitrogen | Microwave (80°C) | 16.6 | [2] |

| Fmoc-His(Boc)-OH | Imidazole Nitrogen | Microwave (90°C) | 0.81 | [3] |

| Fmoc-His(Trt)-OH | Imidazole Nitrogen | Microwave (90°C) | >16 | [3] |

Table 2: Racemization Data for N-3 Alkyl-Type Protected Histidine Derivative

| Histidine Derivative | Activation Method | D-Isomer Formation (%) | Reference |

| Fmoc-His(3-Bum)-OH | TBTU/DIPEA | No racemization detected | |

| Fmoc-His(3-Bum)-OH | DCC/DMAP (Esterification) | 3.8 | [4] |